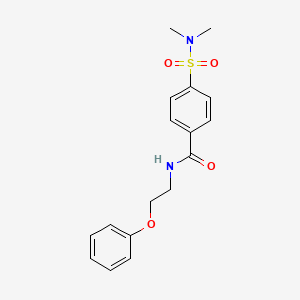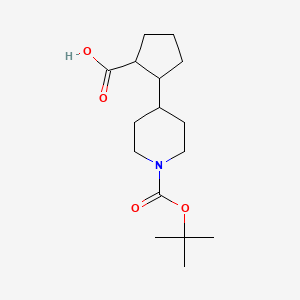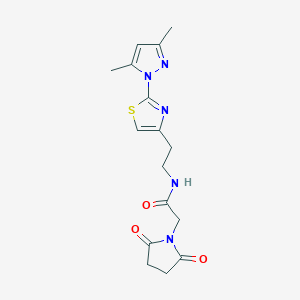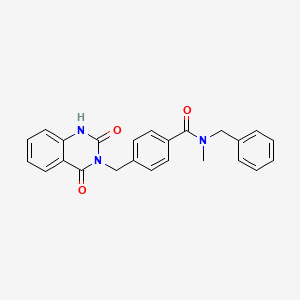![molecular formula C22H20N4O3S B2355638 N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-15-0](/img/structure/B2355638.png)
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazo[2,1-b][1,3]thiazole, which is a heterocyclic compound . These types of compounds are often used in the development of new drugs due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazo[2,1-b][1,3]thiazole core, which is a bicyclic structure containing nitrogen, sulfur, and carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, one study reported the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea to produce a related compound .
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activities
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives have been synthesized and examined for their biological activities. These compounds have shown a range of biological effects, including anti-inflammatory, analgesic, antitumor, antibacterial, and anticonvulsant properties. Specifically, some derivatives were found to inhibit cyclooxygenase enzymes, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Others demonstrated cytotoxicity against various cancer cell lines, suggesting potential as antitumor agents (Hassan, Hafez, & Osman, 2014). Furthermore, these compounds have been involved in the synthesis of diverse heterocyclic compounds, highlighting their importance as building blocks in organic synthesis (Gomha & Abdel‐Aziz, 2012).
2. Antimicrobial Properties
Several studies have focused on the antimicrobial properties of these compounds. Novel derivatives have been synthesized and tested against a range of bacterial and fungal species, including those that contaminate food and cause diseases in plants, animals, and humans. Some of these compounds have shown promising antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Incerti et al., 2017).
3. Synthesis and Characterization
The compound has also been a crucial intermediate in the synthesis of various heterocyclic compounds. These synthetic efforts have led to the creation of novel compounds with potential biological and pharmaceutical applications. The compounds have been characterized using various analytical and spectroscopic techniques, ensuring the accuracy of the synthesis and the potential for further applications (Dangi, Hussain, & Talesara, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-20(21(28)24-17-6-4-5-16(11-17)23-14(2)27)30-22-25-19(12-26(13)22)15-7-9-18(29-3)10-8-15/h4-12H,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPJRUIFWSTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)


![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)



